molecular formula C7H12O5S B1212002 3-Sulfopropyl methacrylate CAS No. 7582-21-0

3-Sulfopropyl methacrylate

Cat. No.: B1212002
CAS No.: 7582-21-0
M. Wt: 208.23 g/mol
InChI Key: KFNGWPXYNSJXOP-UHFFFAOYSA-N
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Description

3-Sulfopropyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5S and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Polymerization Reactions

SPMA undergoes controlled polymerization via reversible addition-fragmentation chain transfer (RAFT) and surface-initiated atom transfer radical polymerization (SI-ATRP) :

RAFT Polymerization

  • Chain transfer agent : Trithiocarbonate (e.g., CPP-TTC) for improved hydrolytic stability.

  • Conditions : Yields well-defined homopolymers (e.g., PBSPMA) with controlled molecular weights.

SI-ATRP

  • Catalyst system : CuCl₂/PMDETA with ascorbic acid as a reducing agent.

  • Applications : Grafting SPMA onto substrates for antifouling coatings.

Free Radical Copolymerization

  • Comonomers : Methyl methacrylate (MMA) for transparent, antifouling copolymers.

  • Key findings :

    SPMA Content (wt%)Transmittance (%)Water Contact Angle (°)
    208863
    507518
    Higher SPMA content enhances hydrophilicity but reduces transmittance due to biofilm formation .

Deprotection and Post-Polymerization Modifications

Protected SPMA polymers undergo deprotection under specific conditions:

Deprotection Conditions

PolymerProtecting GroupNaI (70°C)NaOH (RT)HBr (100°C)NaN₃ (100°C)
PBSPMAIsobutylCleavedStableStableStable
PNSPMANeopentylStableStableStableCleaved*
PPhSPMAPhenylStableCleavedStablePartial

*Quantitative deprotection of PNSPMA requires 130°C with NaN₃ .

Notable side reactions :

  • PPhSPMA forms sulfonyl azides (~10%) with NaN₃ .

  • PFSPMA (hexafluoroisopropyl) degrades under basic conditions .

Stability and Degradation

  • Hydrolytic stability : Methacrylate-grafted SPMA (M-PSPMAK) resists hydrolysis better than silane-anchored analogs (Si-PSPMAK) .

  • Degrafting : SPMA brushes degraft in polar solvents (e.g., water/methanol) via cleavage of anchoring bonds .

Reaction Mechanisms

  • Deprotection : Proceeds via Sₙ2 substitution (e.g., NaI) or acid/base pathways (e.g., NaOH) .

  • Side reactions : Transesterification observed in PNSPMA under basic conditions .

Properties

CAS No.

7582-21-0

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid

InChI

InChI=1S/C7H12O5S/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H,9,10,11)

InChI Key

KFNGWPXYNSJXOP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCS(=O)(=O)O

Canonical SMILES

CC(=C)C(=O)OCCCS(=O)(=O)O

Synonyms

3-sulfopropyl methacrylate

Origin of Product

United States

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